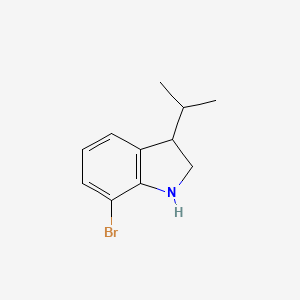
7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole is a brominated indole derivative. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom and an isopropyl group in this compound may influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole typically involves the bromination of an indole precursor. One common method is the electrophilic bromination of 3-(propan-2-yl)-2,3-dihydro-1H-indole using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are common.
Major Products
Substitution: Products depend on the nucleophile used, such as 3-(propan-2-yl)-2,3-dihydro-1H-indole derivatives.
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Scientific Research Applications
7-Bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole depends on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The bromine atom and isopropyl group may enhance binding affinity and selectivity towards certain molecular targets, influencing pathways involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
3-(Propan-2-yl)-2,3-dihydro-1H-indole: Lacks the bromine atom, which may result in different reactivity and biological activity.
7-Chloro-3-(propan-2-yl)-2,3-dihydro-1H-indole: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical and biological properties.
7-Bromo-2,3-dihydro-1H-indole: Lacks the isopropyl group, which may affect its solubility and reactivity.
Uniqueness
The presence of both the bromine atom and the isopropyl group in 7-bromo-3-(propan-2-yl)-2,3-dihydro-1H-indole makes it unique
Properties
Molecular Formula |
C11H14BrN |
|---|---|
Molecular Weight |
240.14 g/mol |
IUPAC Name |
7-bromo-3-propan-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H14BrN/c1-7(2)9-6-13-11-8(9)4-3-5-10(11)12/h3-5,7,9,13H,6H2,1-2H3 |
InChI Key |
KVGNVRBJEAYGGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CNC2=C1C=CC=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Methylmorpholin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13195147.png)
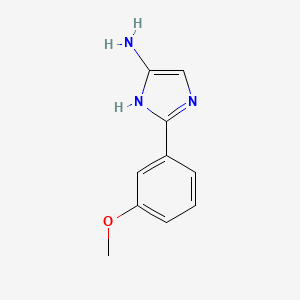

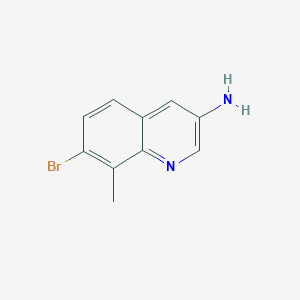
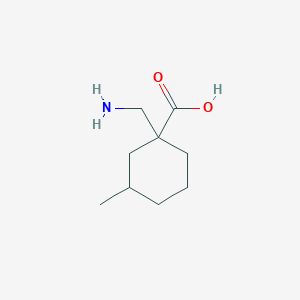
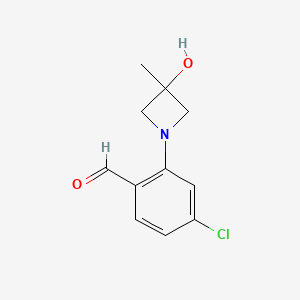
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13195188.png)
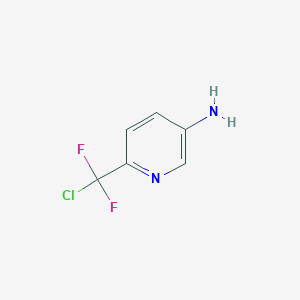
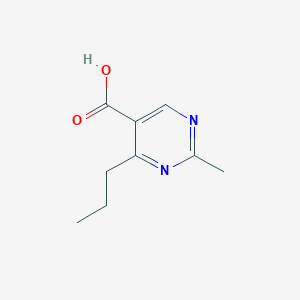
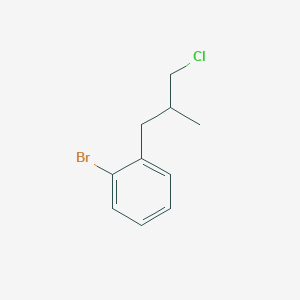
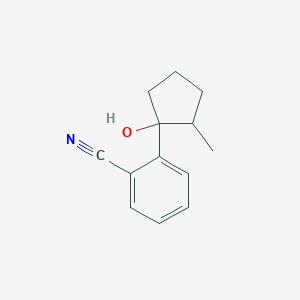

![4-(3-Chlorophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13195227.png)
![5-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13195237.png)
